molecular formula C7H9ClN2O2 B13792067 5-Chloro-2,4-dimethoxy-6-methylpyrimidine

5-Chloro-2,4-dimethoxy-6-methylpyrimidine

Cat. No.: B13792067
M. Wt: 188.61 g/mol
InChI Key: BVDYUCCIJBGAEF-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxy-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine, two methoxy groups, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. The use of advanced catalysts and solvents can enhance the efficiency of the reactions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with aniline derivatives can yield various substituted pyrimidines with potential biological activities .

Scientific Research Applications

5-Chloro-2,4-dimethoxy-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-2,4-dimethoxy-6-methylpyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3

InChI Key

BVDYUCCIJBGAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)Cl

Origin of Product

United States

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